molecular formula C18H19NO2 B4180051 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE

Cat. No.: B4180051
M. Wt: 281.3 g/mol
InChI Key: TZNQZMNISIUHLJ-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indoline core with an acetyl group attached to a 4-ethoxyphenyl ring.

Preparation Methods

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE can be achieved through various methods. One common approach involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by cyclization and further functionalization steps . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the Fischer indole synthesis is a widely used method that involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

Chemical Reactions Analysis

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other indole derivatives due to variations in functional groups and molecular interactions.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-21-16-9-7-14(8-10-16)13-18(20)19-12-11-15-5-3-4-6-17(15)19/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNQZMNISIUHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE
Reactant of Route 6
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-ETHOXYPHENYL)-1-ETHANONE

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